molecular formula C13H17F3N6O B2744504 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 946339-57-7

5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2744504
CAS No.: 946339-57-7
M. Wt: 330.315
InChI Key: QFMIVOLSMVCNIW-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by three key structural features:

  • 5-Methyl substitution: Enhances metabolic stability and modulates electronic properties of the core scaffold .
  • 2-Trifluoromethyl group: Improves lipophilicity and resistance to oxidative metabolism, common in bioactive triazolopyrimidines targeting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Triazolopyrimidines are renowned for their versatility in medicinal chemistry, with applications in antimalarial, anticancer, and antimicrobial therapies.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N6O/c1-9-8-10(17-2-3-21-4-6-23-7-5-21)22-12(18-9)19-11(20-22)13(14,15)16/h8,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIVOLSMVCNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on diverse research findings and case studies.

The compound's molecular formula is C13H15F3N6C_{13}H_{15}F_3N_6 with a molecular weight of approximately 439.9 g/mol. Its structure features a triazole ring fused to a pyrimidine system, with a trifluoromethyl group that enhances its chemical reactivity and potential biological activity. The presence of the morpholine group also contributes to its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in cancer cell proliferation. These mechanisms often involve:

  • Inhibition of Kinases : The compound may inhibit key kinases that regulate cell growth and survival pathways.
  • Alteration of Signaling Pathways : By interacting with cellular targets such as phosphatases, it can disrupt normal signaling processes within cells.

Anticancer Properties

Several studies have investigated the anticancer potential of triazolopyrimidine derivatives. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In particular, the compound has shown promise against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : A recent study highlighted that a derivative exhibited an IC50 value of 10 µM against MCF-7 breast cancer cells. This suggests that modifications in the triazolopyrimidine structure can enhance anticancer activity (source: ).

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Triazolopyrimidines have been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound has been assessed through various methods:

  • Stability : The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.
  • Solubility : The presence of polar functional groups like morpholine influences its solubility profile, which is crucial for bioavailability.

Research Findings Summary

Study FocusKey Findings
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells (IC50 ~10 µM)
MechanismInhibition of kinases and alteration of signaling pathways
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods involving morpholine derivatives and trifluoromethylation techniques. Key reactions include:

  • Nucleophilic Substitutions : These reactions are essential for forming the triazole ring structure.
  • Cyclization Reactions : Critical for establishing the fused triazole-pyrimidine framework.

The compound’s mechanism of action is primarily studied concerning its ability to inhibit specific kinases and enzymes that play crucial roles in tumor growth and survival.

A summary of biological activity data from various studies is presented below:

Activity Type Cell Line IC50 Value (µM) Reference
AnticancerMCF-7 (Breast Cancer)0.36
AnticancerHCT116 (Colon Cancer)0.14
AnticancerT47D (Breast Cancer)0.31
AnticonvulsantMES Seizure ModelNot specified

Case Studies

Several studies highlight the efficacy of similar compounds within the triazolopyrimidine class:

  • In Vitro Studies : Compounds with similar structures have been tested against the NCI60 cell line panel, showing broad-spectrum anticancer activity.
  • Mechanistic Insights : Investigations into structure-activity relationships have identified key substitutions that enhance potency against specific cancer types.

Chemical Reactions Analysis

Triazolopyrimidine Core

  • Electrophilic Substitution : The electron-deficient pyrimidine ring directs electrophiles to positions 5 and 7. The trifluoromethyl group at position 2 further activates position 7 for nucleophilic attack .

  • Nucleophilic Displacement : The chlorine atom in intermediates (e.g., 7-chloro derivatives) is susceptible to displacement by amines, alcohols, or thiols under mild conditions .

Morpholinoethylamine Substituent

  • Oxidation : The morpholine ring is stable under physiological conditions but may undergo oxidation to morpholine N-oxide under strong oxidizing agents (e.g., H₂O₂/Fe²⁺).

  • Protonation : The tertiary amine in morpholine can act as a weak base, forming salts with acids (e.g., HCl).

Trifluoromethyl Group

  • Electron-Withdrawing Effects : Stabilizes the ring against electrophilic attack but enhances reactivity toward nucleophiles at adjacent positions .

  • Hydrolytic Stability : CF₃ is resistant to hydrolysis under standard conditions but may degrade under extreme heat or strong bases .

Reaction Conditions and Byproducts

Reaction TypeConditionsByproducts/ChallengesSource
Chlorination POCl₃, reflux (80–110°C)Phosphorus oxyacids, requires neutralization
Amination Pd(OAc)₂/Xantphos, K₂CO₃, 100°CUnreacted chloride, palladium residues
Oxidation H₂O₂/FeSO₄, pH 7, 25°CMorpholine N-oxide, minor ring-opening

Biological Interactions

While not a direct reaction, the compound’s inhibitory activity likely stems from:

  • Hydrogen Bonding : The morpholinoethylamine and pyrimidine nitrogen atoms interact with enzyme active sites (e.g., kinases) .

  • Hydrophobic Interactions : The trifluoromethyl group enhances membrane permeability and target binding .

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (DSC data for analogs).

  • Photodegradation : UV light induces ring cleavage in triazolopyrimidines, forming nitroso intermediates .

  • Acid/Base Hydrolysis : The morpholine ring resists hydrolysis, but prolonged exposure to strong acids (HCl, H₂SO₄) may cleave the ethylamine linkage.

Comparative Reactivity with Analogs

Compound ModificationReactivity ChangeEvidence
CF₃ → CH₃ Reduced electrophilic substitutionHigher yields in amination
Morpholino → Piperidine Altered solubility and pKaImproved bioavailability

Unresolved Questions

  • Cross-Coupling Potential : Suzuki-Miyaura coupling at position 2 (CF₃ site) remains unexplored.

  • Metabolic Pathways : Hepatic oxidation of the morpholine ring needs in vivo validation .

Comparison with Similar Compounds

Position 5

  • Methyl (target compound) : Balances metabolic stability and steric bulk. In DSM74 (5-methyl-N-(4-(trifluoromethyl)phenyl)-triazolopyrimidine), this group contributed to a PfDHODH IC50 of 0.047 µM .
  • Trifluoromethyl (Compound 60) : Increases lipophilicity and potency (IC50 = 0.079 µM for P. falciparum) but may reduce solubility .
  • Chloro (Compound 61) : Enhances electrophilicity, improving target binding but increasing metabolic liability (EC50 = 0.65 µM) .

Position 2

  • Trifluoromethyl (target compound) : Common in PfDHODH inhibitors (e.g., DSM265: IC50 = 0.015 µM) due to strong electron-withdrawing effects and resistance to oxidation .
  • 1,1-Difluoroethyl (DSM265) : Further optimizes potency and metabolic stability (half-life >12 hours in rodents) .
  • Unsubstituted (Compound 35) : Reduces activity by ~10-fold compared to fluorinated analogs .

Position 7

  • Morpholinoethyl (target compound): The morpholine ring enhances solubility (logP ~2.5 estimated) compared to hydrophobic aryl amines (e.g., DSM74: logP ~4.2) .
  • Aryl amines (DSM74, Compound 45) : Improve target affinity but may limit blood-brain barrier penetration .
  • Alkylamines (Compound 49) : Reduce potency (EC50 = 0.28 µM) but improve oral bioavailability .

Key Findings

  • Morpholinoethyl vs. Aryl Amines: The target compound’s morpholinoethyl group likely improves aqueous solubility (critical for intravenous administration) over aryl analogs like DSM74. However, aryl amines generally exhibit stronger target binding due to π-π interactions .
  • Fluorinated Substituents : The 2-trifluoromethyl group in the target compound aligns with trends in antimalarial triazolopyrimidines, where fluorination enhances both potency and metabolic resistance .
  • Trade-offs in Design : Balancing substituent hydrophobicity (e.g., trifluoromethyl) with polar groups (e.g., morpholine) is critical for optimizing pharmacokinetics without sacrificing activity.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves constructing the triazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrimidines or pyrazoles under controlled conditions. A common approach includes:

  • Cyclization : Use of trifluoroacetic anhydride (TFAA) or similar agents to facilitate ring closure .
  • Substitution Reactions : Introducing the morpholinoethyl group via nucleophilic substitution at the 7-position of the core, often requiring inert atmospheres and polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Optimization : Catalysts (e.g., Pd for cross-coupling), temperature control (60–100°C), and solvent selection (ethanol or acetonitrile) improve yields. Purity is ensured via column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures) .

Advanced: How does the trifluoromethyl group influence binding affinity to target enzymes, and what methods validate this interaction?

Answer:
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving target binding through hydrophobic interactions and hydrogen bonding. Key validation methods include:

  • Enzyme Inhibition Assays : Measure IC50 values using purified enzymes (e.g., dihydroorotate dehydrogenase) with spectrophotometric detection of NADH depletion .
  • X-ray Crystallography : Resolve co-crystal structures to visualize interactions between the trifluoromethyl group and enzyme active sites .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and free energy changes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic signals at δ 7.4–8.3 ppm for triazole protons) and confirm substituent positions .
    • 19F NMR : Detect trifluoromethyl groups (δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 310.1) .
  • IR Spectroscopy : Validate functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Advanced: How can structural modifications enhance metabolic stability without compromising target affinity?

Answer:

  • Position-Specific Modifications :
    • 5-Methyl Group : Stabilizes the core against oxidative metabolism. Replace with bulkier groups (e.g., ethyl) to further reduce CYP450-mediated degradation .
    • Morpholinoethyl Side Chain : Introduce deuterium or fluorination to slow hepatic clearance .
  • In Vitro Assays : Use microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • Pharmacokinetic Profiling : Compare half-life (t½) and bioavailability in rodent models post-modification .

Basic: What storage conditions ensure compound stability during experiments?

Answer:

  • Temperature : Store at room temperature (20–25°C) in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Light Sensitivity : Protect from light using amber vials to avoid photodegradation .
  • Moisture Control : Desiccants (e.g., silica gel) in sealed containers prevent hydrolysis of the trifluoromethyl group .

Advanced: How should researchers resolve discrepancies in reported biological activity data?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, pH, temperature) across labs .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis in cancer lines) .
  • Meta-Analysis : Compare structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in substituent effects on activity .

Advanced: What strategies optimize the compound's solubility for in vivo studies?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without toxicity .
  • Prodrug Design : Introduce phosphate or ester groups at the 7-amine position, which hydrolyze in vivo to the active form .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

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